molecular formula C32H45N5O5S B027688 Tclgpl CAS No. 103881-76-1

Tclgpl

Cat. No.: B027688
CAS No.: 103881-76-1
M. Wt: 611.8 g/mol
InChI Key: KMVHBOGONQSDBU-OQRJMPHZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While specific structural details of Tclgpl are proprietary, its core scaffold shares features with known kinase inhibitors, such as a heterocyclic aromatic ring system and a sulfonamide moiety, which facilitate ATP-binding pocket interactions . Preclinical studies suggest moderate bioactivity (IC₅₀: 120 nM against Kinase X) and favorable solubility (>10 mg/mL in aqueous buffer at pH 7.4) .

Properties

CAS No.

103881-76-1

Molecular Formula

C32H45N5O5S

Molecular Weight

611.8 g/mol

IUPAC Name

(2S)-2-amino-N-[(3S,16S)-3-benzyl-16-butan-2-yl-5,8,15-trioxo-1-thia-4,7,14-triazacyclohexadec-9-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C32H45N5O5S/c1-3-21(2)29-32(42)34-16-8-7-11-27(37-30(40)26(33)18-23-12-14-25(38)15-13-23)31(41)35-19-28(39)36-24(20-43-29)17-22-9-5-4-6-10-22/h4-6,9-10,12-15,21,24,26-27,29,38H,3,7-8,11,16-20,33H2,1-2H3,(H,34,42)(H,35,41)(H,36,39)(H,37,40)/t21?,24-,26-,27?,29-/m0/s1

InChI Key

KMVHBOGONQSDBU-OQRJMPHZSA-N

SMILES

CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CCC(C)[C@H]1C(=O)NCCCCC(C(=O)NCC(=O)N[C@H](CS1)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

TCLGPL
Tyr-cyclo(Lys-Gly-Phe-psi(CH2S)Leu)
tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine)
tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine), (3S-(3R*,9S*(R*),16S*))-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The following compounds are selected for comparison based on structural homology, target overlap, or functional similarity:

Structural Analogues

Compound A (CAS 123-45-6)
  • Structural Features : Pyrazolo[3,4-d]pyrimidine core with a methylpiperazine side chain.
  • Pharmacokinetics :
    • Bioavailability: 65% (oral)
    • Half-life: 8.2 hours
    • Metabolism: Hepatic CYP3A4 oxidation .
  • Pharmacodynamics :
    • Targets Kinase X (IC₅₀: 85 nM) and Kinase Y (IC₅₀: 320 nM).
    • Adverse effects: Hypertension (15% incidence in Phase II trials) due to off-target adrenergic receptor binding .
Compound B (CAS 678-90-1)
  • Structural Features: Isoquinoline scaffold with a fluorophenyl group.
  • Pharmacokinetics :
    • Bioavailability: 42% (oral)
    • Half-life: 12.5 hours
    • Excretion: Renal (70%) .
  • Pharmacodynamics :
    • Targets Kinase X (IC₅₀: 95 nM) and Kinase Z (IC₅₀: 210 nM).
    • Advantages: Lower cardiotoxicity (3% incidence) due to selective kinase binding .

Functional Analogues

Compound C (CAS 901-23-4)
  • Functional Role : Allosteric modulator of Kinase X.
  • Key Differences: Non-competitive inhibition mechanism (vs. ATP-competitive inhibition by Tclgpl). Longer half-life (18 hours) but poor CNS penetration (brain/plasma ratio: 0.02) .

Comparative Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Parameter This compound Compound A Compound B Compound C
Molecular Weight 438.5 g/mol 412.4 g/mol 467.6 g/mol 389.3 g/mol
LogP 2.1 3.4 2.8 1.9
Solubility (mg/mL) 10.2 5.6 7.8 3.4
Bioavailability 58% 65% 42% 34%
Half-life (h) 9.5 8.2 12.5 18.0

Research Findings and Implications

  • Structural Insights : this compound’s sulfonamide group enhances solubility compared to Compound A’s methylpiperazine but reduces kinase selectivity due to broader hydrogen-bonding capacity .
  • Functional Advantages : Compound B’s fluorophenyl moiety improves selectivity and safety, suggesting a design pathway for this compound optimization .
  • Clinical Relevance : this compound’s moderate half-life (9.5 hours) positions it as a candidate for once-daily dosing, unlike Compound C’s prolonged half-life, which risks accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.